4-Methyl-2-(piperidin-4-yl)pyridine
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles as Medicinal Scaffolds
The prevalence of pyridine and piperidine motifs in drug development underscores their importance. nih.govnih.gov These heterocycles are not merely passive structural elements; they actively contribute to the pharmacological profile of a molecule by influencing factors like binding affinity, metabolic stability, and pharmacokinetic properties. nih.gov
Pyridine as a Core Pharmacologically Active Moiety
The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polarity, distinguish it from its carbocyclic analog, benzene. nih.gov This nitrogen atom can significantly enhance the binding of a drug molecule to its target receptor. nih.gov
The versatility of the pyridine nucleus is evident in the wide range of therapeutic areas where pyridine-containing drugs have made a significant impact. nih.gov As of 2021, approximately 14% of FDA-approved nitrogen-heterocyclic drugs contained a pyridine moiety. researchgate.net Notable examples include:
Isoniazid: A key antitubercular agent. nih.gov
Omeprazole: A proton pump inhibitor used to treat acid reflux and ulcers. nih.gov
Abiraterone: An anticancer drug. nih.gov
Tacrine: An acetylcholinesterase inhibitor previously used for Alzheimer's disease. nih.gov
The pyridine scaffold's ability to be readily functionalized allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to optimize its therapeutic effect. nih.gov
Piperidine as a Fundamental Structural Unit in Pharmaceutical Agents
Piperidine, a saturated six-membered heterocycle with one nitrogen atom, is one of the most ubiquitous structural units in pharmaceuticals. nih.govencyclopedia.pub Its flexible, chair-like conformation allows it to present substituents in well-defined spatial orientations, which is crucial for precise interactions with biological targets. semanticscholar.org The basic nitrogen atom of the piperidine ring is often a key feature for forming salt derivatives, which can improve a drug's solubility and bioavailability. wikipedia.org
The piperidine moiety is present in over twenty classes of drugs, highlighting its broad applicability in medicinal chemistry. encyclopedia.pubnih.gov This includes:
Analgesics: Such as fentanyl and its analogs. drugbank.com
Antipsychotics: Including haloperidol (B65202) and risperidone. encyclopedia.pub
Antihistamines: Like loratadine. drugbank.com
Acetylcholinesterase inhibitors: For example, donepezil, used in the management of Alzheimer's disease. encyclopedia.pub
The ability of the piperidine ring to serve as a scaffold for diverse substitution patterns has made it an invaluable tool in the design of new therapeutic agents. semanticscholar.org
Chemical Structure and Classification of 4-Methyl-2-(piperidin-4-yl)pyridine
The compound this compound possesses a distinct chemical architecture that combines the key features of both pyridine and piperidine rings.
Identification as a Pyridine and Piperidine Derivative
As its name suggests, the molecule is a derivative of both pyridine and piperidine. nih.gov It consists of a pyridine ring substituted with a methyl group at the 4-position and a piperidin-4-yl group at the 2-position. The piperidin-4-yl group indicates that the piperidine ring is attached to the pyridine ring via its 4-position carbon atom.
| Property | Value |
| Molecular Formula | C11H16N2 |
| IUPAC Name | This compound |
| CAS Number | 59727462 |
| PubChem CID | 59727462 |
Table 1: Chemical Identification of this compound. Data sourced from PubChem. nih.gov
Structural Uniqueness within Piperidine and Pyridine Derivative Classes
The uniqueness of this compound lies in the direct linkage of a substituted pyridine ring to a piperidine ring. This arrangement creates a specific three-dimensional structure that can influence its interaction with biological targets. The methyl group on the pyridine ring can affect the electronic properties and steric hindrance of the molecule, while the piperidine ring provides conformational flexibility and a basic nitrogen atom that can be crucial for biological activity.
Research Landscape and Potential of the this compound Scaffold
While extensive research exists on pyridine and piperidine derivatives individually, the specific scaffold of this compound is a more specialized area of investigation. However, the known pharmacological importance of its constituent rings suggests significant potential for this compound and its analogs in drug discovery.
Derivatives of the 2-(piperidin-4-yl)pyridine (B1311841) scaffold have been explored for various therapeutic applications. For instance, compounds incorporating this core structure have been investigated as intermediates in the synthesis of H1-antagonists with anti-inflammatory activity. pharmaffiliates.com Additionally, related structures have been synthesized and evaluated for their potential as antifungal agents. researchgate.net The development of agonists for human caseinolytic protease P (HsClpP), a potential anticancer target, has also involved derivatives containing a 5-(piperidin-4-yl) moiety linked to a different heterocyclic system, highlighting the utility of the piperidin-4-yl group in targeting specific enzymes. acs.org
The synthesis of substituted piperidones, which can be precursors to piperidine-containing compounds, is an active area of research, with methods like the aza-Michael reaction being employed to create chiral building blocks for drug analogues. semanticscholar.orgdtic.mil The continued exploration of synthetic methodologies for creating diverse substituted piperidines and pyridines will undoubtedly facilitate the investigation of the therapeutic potential of the this compound scaffold and its derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260886-47-2 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-methyl-2-piperidin-4-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-2-7-13-11(8-9)10-3-5-12-6-4-10/h2,7-8,10,12H,3-6H2,1H3 |
InChI Key |
AATIJVIDRPDSLK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C2CCNCC2 |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 2 Piperidin 4 Yl Pyridine and Its Derivatives
General Synthetic Strategies for Pyridine-Piperidine Conjugates
The creation of molecules containing both pyridine (B92270) and piperidine (B6355638) rings can be accomplished through several established synthetic routes. These strategies often involve either the pre-formation of one or both rings followed by their coupling, or the construction of one ring onto an existing scaffold of the other.
Core Formation through Manipulation of Pyridine and Piperidine Derivatives
A primary strategy involves the use of pre-existing, functionalized pyridine and piperidine derivatives. researchgate.net In this approach, the core heterocyclic structures are already formed, and the synthesis focuses on creating the bond that links them. This can be achieved through various coupling reactions where functional groups on each ring, such as halides or boronic acids, are used to form a carbon-carbon or carbon-heteroatom bond. The advantage of this method is the ready availability of a wide range of substituted starting materials, allowing for the synthesis of diverse libraries of compounds.
Cyclization Reactions in Piperidine Ring Synthesis
The construction of the piperidine ring is a fundamental aspect of synthesizing these conjugates. Intramolecular cyclization is a powerful method for forming the six-membered piperidine ring. nih.govnih.gov These reactions typically involve a linear precursor containing a nitrogen atom and a reactive functional group at an appropriate distance to facilitate ring closure. Common cyclization strategies include:
Reductive Amination: Intramolecular reductive amination of a δ-amino ketone or aldehyde can efficiently form the piperidine ring. nih.gov
Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction, where an imine acts as a dienophile, can be a stereoselective method for constructing the piperidine ring. nih.govresearchgate.net
Ring-Closing Metathesis (RCM): For precursors containing two terminal alkenes, RCM provides a versatile route to functionalized piperidines. researchgate.net
Radical Cyclization: Radical-mediated cyclization of unsaturated amines offers another pathway to the piperidine core. nih.govnih.gov
These cyclization methods can be highly efficient and allow for the introduction of various substituents onto the piperidine ring. nih.gov
Reduction Reactions for Pyridine to Piperidine Moiety Conversion
A common and direct method to obtain a piperidine ring is through the reduction of a corresponding pyridine ring. nih.govorganic-chemistry.org This transformation is typically achieved through catalytic hydrogenation. wikipedia.orgnih.gov
| Catalyst/Reagent | Conditions | Notes |
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂), often at elevated pressure and temperature | A widely used and effective catalyst. sciencemadness.org |
| Platinum(IV) Oxide (PtO₂) | Hydrogen gas (H₂), often at room temperature and moderate pressure | Another common and efficient catalyst. sciencemadness.org |
| Rhodium on Carbon (Rh/C) | Hydrogen gas (H₂), 80 °C, 5 atm in water | Effective for the hydrogenation of various heteroaromatic compounds. organic-chemistry.org |
| Sodium in Ethanol | Refluxing ethanol | A classic method known as the Birch reduction, though it can be wasteful of sodium. wikipedia.orgsciencemadness.org |
| Ammonium Formate with Pd/C | Methanolic solution, room temperature to reflux | A mild and efficient method for the reduction of pyridine N-oxides to piperidines. organic-chemistry.org |
The choice of catalyst and reaction conditions can be crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, the reduction of pyridine N-oxides offers a milder alternative to the direct reduction of pyridines. organic-chemistry.org
Coupling Reactions for Heterocyclic Linkage
Cross-coupling reactions are indispensable tools for linking pre-functionalized pyridine and piperidine rings. These reactions, often catalyzed by transition metals like palladium, allow for the precise formation of a carbon-carbon bond between the two heterocyclic systems. nih.gov
A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. This method allows for the coupling of aryl or vinyl boronic acids with a partially reduced pyridine derivative, phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high enantioselectivity. acs.orgnih.gov Subsequent reduction of the tetrahydropyridine (B1245486) furnishes the desired 3-substituted piperidine. This three-step sequence, involving partial reduction of pyridine, asymmetric carbometalation, and final reduction, provides a versatile route to a wide array of enantioenriched piperidines. acs.orgnih.gov
Specific Synthetic Approaches to 4-Methyl-2-(piperidin-4-yl)pyridine and Analogs
While general strategies provide a framework, the synthesis of specific molecules like this compound often requires tailored approaches. The following section details a multi-step synthesis that can be adapted for such compounds, drawing parallels from the synthesis of related pyrimidine-piperidine systems.
Multi-Step Synthesis through Bromination, Coupling, Elimination, and Debenzylation (for related pyrimidine-piperidine systems)
A multi-step synthesis is a common strategy for constructing complex molecules, allowing for the sequential introduction of functional groups and building of the molecular framework. researchgate.netsyrris.jpnih.gov This approach offers a high degree of control over the final structure. A representative multi-step sequence, adaptable for the synthesis of this compound analogs, can be conceptualized as follows:
Bromination: The synthesis may begin with the bromination of a suitable pyridine precursor to introduce a reactive handle for subsequent coupling reactions.
Coupling: The brominated pyridine can then be coupled with a protected piperidine derivative using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling.
Elimination: If the synthesis involves the construction of a double bond that is later reduced, an elimination step might be necessary.
Debenzylation/Deprotection: Finally, the removal of protecting groups, such as a benzyl (B1604629) group from the piperidine nitrogen, is performed to yield the final product.
This sequence highlights the modular nature of organic synthesis, where individual reactions are combined to achieve a complex target. syrris.jp
Chiral Synthesis Considerations for Piperidine Derivatives
The stereochemistry of the piperidine ring is often crucial for the biological activity of its derivatives. Consequently, the development of enantioselective synthetic methods is a primary focus in organic synthesis.
A notable approach to chiral piperidine derivatives is the catalytic asymmetric [4 + 2] annulation of imines with allenes. This method, particularly when catalyzed by a C2-symmetric chiral phosphepine, can produce a variety of functionalized piperidines with high stereoselectivity. The success of this reaction is often dependent on the nature of the substituent on the allene, with electron-withdrawing groups generally leading to higher enantioselectivity.
Another effective strategy is the nitroalkene/amine/enone (NAE) condensation reaction . This method, which relies on exocyclic chirality, can be used to synthesize enantiopure piperidines with excellent chirality retention (ee > 95%) and in high yields (up to 92%). nih.gov The use of a suitable protecting group strategy is key to achieving this high level of stereocontrol. nih.gov
Furthermore, chemo-enzymatic methods offer a powerful tool for the asymmetric synthesis of piperidines. One such approach involves the dearomatization of activated pyridines. This can be achieved through a combination of chemical synthesis and biocatalysis, providing access to substituted piperidines with precise stereochemical control. researchgate.net For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. researchgate.net
The asymmetric reduction of α-azido aryl ketones to the corresponding alcohols, catalyzed by β-cyclodextrin or oxazaborolidine, represents another key step in the asymmetric synthesis of substituted piperidines. This can be followed by ring-closing metathesis and selective dihydroxylation to afford the desired chiral piperidine derivatives. nih.gov
Advanced Synthetic Techniques Relevant to Pyridine and Piperidine Scaffolds
Modern organic synthesis has seen the advent of sophisticated techniques that have significantly expanded the toolbox for constructing complex heterocyclic systems like pyridine and piperidine.
Metal-Catalyzed Reactions
Transition-metal catalysis has become indispensable in the functionalization of pyridine rings and the synthesis of piperidines. The direct C-H functionalization of pyridine, for example, is a powerful strategy for introducing substituents onto the ring. nih.gov Both transition metals and rare earth metals have been successfully employed as catalysts for this purpose. nih.gov For instance, rare earth metal catalysts have been used for the C-H alkylation of pyridines with nonpolar unsaturated substrates. nih.gov
In the context of piperidine synthesis, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a versatile method. This approach allows for the cross-coupling of aryl, heteroaryl, or vinyl boronic acids with dihydropyridines to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org Subsequent reduction then affords the corresponding enantioenriched 3-substituted piperidines. acs.org Palladium catalysis also plays a crucial role, with methods like the Wacker-type aerobic oxidative cyclization of alkenes providing access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org
The following table summarizes some key metal-catalyzed reactions for the synthesis of pyridine and piperidine scaffolds:
| Reaction Type | Metal Catalyst | Substrates | Product | Reference |
| Asymmetric Carbometalation | Rhodium | Dihydropyridines, Boronic Acids | 3-Substituted Tetrahydropyridines | acs.org |
| C-H Alkylation | Rare Earth Metals | Pyridines, Alkenes | C-H Alkylated Pyridines | nih.gov |
| Wacker-Type Cyclization | Palladium | Alkenes | Piperidines, Morpholines | organic-chemistry.org |
| Intramolecular C-H Amination | Copper | N-Fluoride Amides | Pyrrolidines, Piperidines | acs.org |
Intramolecular Cyclization Cascades
Intramolecular cyclization represents a fundamental and efficient strategy for the construction of the piperidine ring. nih.gov These reactions can be initiated in various ways, including radical, reductive hydroamination, and electrophilic cyclization pathways. nih.gov
A radical intramolecular cyclization of linear amino-aldehydes, catalyzed by cobalt(II), can effectively produce a range of piperidines. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This acid-mediated reaction proceeds through the formation of an enamine and subsequent iminium ion, which is then reduced to yield the piperidine ring. nih.gov
Electrochemistry also offers a modern platform for intramolecular cyclization. The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor provides a method for synthesizing piperidine derivatives without the need for toxic acids, bases, or transition metal catalysts that are often required in conventional methods. nih.gov
Regioselective Synthesis Strategies
Controlling the position of substitution on the pyridine ring is a significant challenge in synthetic chemistry. The direct, position-selective C-4 alkylation of pyridines has historically been difficult to achieve without the use of pre-functionalized starting materials. nih.gov
A recent breakthrough in this area is the development of a simple maleate-derived blocking group for pyridines. This blocking group enables exquisite control for Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.gov This method is operationally simple, scalable, and provides access to valuable C-4 alkylated pyridine building blocks from inexpensive starting materials. nih.gov This strategy represents a paradigm shift, favoring the functionalization of the native pyridine ring at an early stage rather than as a late-stage modification. nih.gov
Structure Activity Relationship Sar Concepts Relevant to the 4 Methyl 2 Piperidin 4 Yl Pyridine Scaffold
General Principles of SAR for Pyridine (B92270) and Piperidine (B6355638) Systems
The pyridine and piperidine rings are among the most prevalent heterocyclic systems found in FDA-approved drugs. nih.govnih.govnih.gov Their widespread use stems from their ability to impart favorable physicochemical properties to a molecule, including improved aqueous solubility, metabolic stability, and the capacity to form crucial hydrogen bonds with biological targets. nih.govnih.gov
Influence of Nitrogen Heterocycle Electronegativity and Resonance
The nitrogen atom in the pyridine ring profoundly influences its electronic properties. Being more electronegative than carbon, the nitrogen atom exerts an electron-withdrawing inductive effect (-I effect) and a resonance effect, which decreases the electron density on the ring carbons. stackexchange.comuoanbar.edu.iq This makes the pyridine ring electron-deficient and less reactive towards electrophilic substitution compared to benzene. stackexchange.comyoutube.com The resonance structures show that electron density is particularly reduced at the ortho (C2, C6) and para (C4) positions. stackexchange.com Consequently, electrophilic attack, if it occurs, is favored at the meta (C3, C5) position. stackexchange.com In acidic conditions, the nitrogen atom can be protonated, forming a pyridinium (B92312) cation, which further deactivates the ring to an even greater extent. stackexchange.com
The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a critical feature in molecular recognition by biological targets. nih.gov This interaction can be pivotal for anchoring a ligand within a receptor's binding pocket.
In contrast, the piperidine ring contains a saturated, sp3-hybridized nitrogen atom, which is not part of an aromatic system. This nitrogen is basic and typically protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with target proteins. nih.gov
Impact of Substitution Pattern on Pharmacological Properties
The substitution pattern on both the pyridine and piperidine rings is a key determinant of pharmacological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.netnih.gov
For the pyridine ring, the position of substituents is crucial. Due to the electronic nature of the ring, nucleophilic substitution is favored at the C2 and C4 positions. uoanbar.edu.iq The introduction of substituents can modulate the basicity of the pyridine nitrogen, its hydrogen bonding capacity, and its steric profile. stackexchange.com Electron-donating groups (EDGs) can increase the electron density of the ring, potentially enhancing certain interactions, while electron-withdrawing groups (EWGs) have the opposite effect. youtube.comstackexchange.com For instance, studies on various pyridine-containing compounds have shown that the type and position of substituents can dramatically alter their biological activity, including anticancer, antibacterial, and antiviral properties. nih.gov
Similarly, for the piperidine ring, the nature and location of substituents are critical. Modifications can influence the molecule's lipophilicity, polarity, and ability to interact with specific residues in a binding site. nih.gov The substitution pattern dictates the conformation of the piperidine ring (chair, boat, or twist-boat), which in turn affects the spatial orientation of the substituents and their accessibility for binding.
SAR Associated with Methyl Substitution on the Pyridine Ring
The presence of a methyl group at the 4-position of the pyridine ring in the 4-Methyl-2-(piperidin-4-yl)pyridine scaffold has specific implications for its SAR. The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. youtube.com
The table below illustrates how methyl substitution can influence the properties of the pyridine ring compared to an unsubstituted pyridine.
| Feature | Unsubstituted Pyridine | 4-Methylpyridine | Rationale |
| Electron Density | Electron-deficient | Slightly increased electron density | The methyl group is electron-donating via induction and hyperconjugation. youtube.com |
| Basicity (pKa of conjugate acid) | ~5.2 nih.gov | ~6.0 | The electron-donating methyl group increases the basicity of the nitrogen atom. |
| Reactivity towards EAS | Low, requires harsh conditions stackexchange.com | Higher than pyridine | The electron-donating methyl group activates the ring towards electrophilic attack. youtube.com |
| Potential Interactions | Hydrogen bonding, π-π stacking | Hydrogen bonding, π-π stacking, hydrophobic interactions | The methyl group provides a site for hydrophobic interactions. |
SAR Associated with Piperidine Ring Modifications
Modifications to the piperidine ring, both on the nitrogen and the carbon atoms, are a cornerstone of SAR studies for this scaffold.
Role of Substituents on the Piperidine Nitrogen (e.g., acyl, alkyl)
The nitrogen atom of the piperidine ring is a common site for chemical modification to fine-tune a compound's properties. The basicity of this nitrogen and its ability to form hydrogen bonds are often crucial for activity. nih.gov
Alkyl Substitution: Introducing small alkyl groups, such as a methyl group, can have varied effects. In some cases, N-methylation can lead to a significant increase in affinity for a target receptor. For example, in a series of σ1 receptor ligands, a methyl group on the piperidine nitrogen resulted in high affinity, whereas an unsubstituted piperidine or one with a larger ethyl group showed considerably lower affinity. nih.gov This suggests that the size and nature of the N-substituent are critical for optimal interaction within the binding pocket.
Acyl Substitution: N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor. This modification generally reduces the basicity of the piperidine nitrogen. The acyl group can also introduce steric bulk and provide additional points of interaction with a receptor.
The choice of substituent on the piperidine nitrogen can therefore modulate a compound's affinity, selectivity, and pharmacokinetic properties like membrane permeability and metabolic stability.
Impact of Substitution at Various Piperidine Positions (e.g., C4, C3)
Substitution on the carbon framework of the piperidine ring is another powerful strategy to explore the chemical space around the scaffold. The position of the substituent is critical, as it determines the vector and orientation of the new functional group.
C4-Substitution: The 4-position of the piperidine ring is a common point of attachment for other molecular fragments, as seen in the parent scaffold. Further substitution at this position can extend the molecule into different regions of a binding pocket. The stereochemistry at the C4 position (axial vs. equatorial) can be a deciding factor for biological activity, as it dictates the spatial relationship between the pyridine ring and the piperidine ring.
C3-Substitution: Introducing substituents at the C3-position can have a profound impact on the molecule's conformational preferences and activity. For instance, in the development of inhibitors for phosphodiesterase 4B (PDE4B), modifications at the C3 position of a piperidine-containing scaffold were explored to optimize potency and selectivity. acs.org Studies on rhodium-catalyzed hydrogenation to produce 3-substituted piperidines highlight the interest in this substitution pattern for creating novel bioactive molecules. mdpi.com
The following table summarizes the general impact of piperidine modifications on pharmacological properties.
| Modification | Potential Effects | Example from Literature |
| N-Alkylation | Modulates basicity, lipophilicity, and steric fit. Can increase or decrease affinity depending on the target. | A 1-methylpiperidine (B42303) derivative showed higher σ1 receptor affinity compared to the unsubstituted analog. nih.gov |
| N-Acylation | Reduces basicity, introduces H-bonding capabilities, alters polarity. | N-acylation is a common strategy to modify peptide mimetics. |
| C3-Substitution | Can introduce chirality, influence ring conformation, and probe different regions of a binding site. | Synthesis of 3-substituted piperidines is of interest for developing new therapeutic agents. mdpi.com |
| C4-Substitution | Alters the orientation of the attached group (e.g., pyridine ring), can introduce additional interactions. | The linkage at C4 is fundamental to the this compound scaffold itself. |
Stereochemical Effects of Chiral Centers within the Piperidine Moiety
The piperidine ring in this compound is prochiral. Introduction of substituents on the piperidine ring can create one or more chiral centers, leading to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological properties. The spatial arrangement of these substituents can profoundly impact the molecule's ability to bind to its biological target.
While specific studies on the stereoisomers of this compound are not extensively documented in the public domain, research on analogous structures highlights the importance of stereochemistry. For instance, in a series of piperidinol derivatives with anti-tuberculosis activity, the stereochemistry of a hydroxyl group on the piperidine ring was found to be critical. The (R)-enantiomer with a para-chloro substitution on an attached aryl ring was the most active, demonstrating that a specific spatial arrangement is necessary for optimal interaction with the biological target. This underscores the principle that different enantiomers can have distinct biological activities.
The development of methods for the stereoselective synthesis of substituted piperidines is an active area of research, driven by the need to access specific stereoisomers for pharmacological evaluation. acs.org Chemo-enzymatic dearomatization of activated pyridines is one such strategy that allows for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines, providing access to a range of chiral building blocks. acs.org
Table 1: Illustrative Example of Stereochemical Effects on Biological Activity in Piperidine Analogs
| Compound/Stereoisomer | Target/Assay | Activity (IC₅₀/EC₅₀) | Fold Difference |
| Compound A (R-enantiomer) | Receptor X | 10 nM | 10x more potent |
| Compound A (S-enantiomer) | Receptor X | 100 nM | |
| Compound B (cis-diastereomer) | Enzyme Y | 50 µM | 5x more potent |
| Compound B (trans-diastereomer) | Enzyme Y | 250 µM |
Note: This table is illustrative and based on general principles of stereopharmacology, as direct data for this compound was not available.
Positional Isomerism and its Implications for Biological Activity (e.g., 2- vs. 3- vs. 4-substitution)
Positional isomerism in the context of the this compound scaffold refers to the different possible locations of the methyl group and the piperidinyl group on the pyridine ring. The specific arrangement of these substituents significantly influences the molecule's electronic distribution, basicity, and steric profile, which are key determinants of its biological activity.
The pyridine ring is a six-membered heterocycle where the nitrogen atom's position relative to the substituents affects their chemical reactivity and interaction with biological macromolecules. For instance, pyridine is more prone to nucleophilic substitution at the C-2 and C-4 positions due to the electron-withdrawing effect of the ring nitrogen. nih.gov Conversely, electrophilic substitution is favored at the C-3 position. nih.gov
The position of the methyl group, an electron-donating group, can also modulate the basicity of the pyridine nitrogen. This, in turn, can affect the molecule's ability to form ionic bonds or hydrogen bonds with a biological target. Studies on substituted pyridines have shown that the position of a methyl group can significantly impact antibacterial activity. nih.gov
In a broader context, the substitution pattern on a pyridine ring is a well-established strategy for modulating pharmacological activity. For example, in a series of Cdc7 kinase inhibitors, replacing a phenyl group with a pyridine ring enhanced potency. Furthermore, the position of substituents on the pyridine ring can influence metabolic stability. nih.gov
Table 2: Illustrative Example of the Impact of Positional Isomerism on Biological Activity
| Compound Isomer | Target/Assay | Activity (IC₅₀/EC₅₀) | Comments |
| 2-Piperidinyl-4-methylpyridine | Receptor Y | 25 nM | High affinity due to optimal orientation of N-H bond for hydrogen bonding. |
| 3-Piperidinyl-4-methylpyridine | Receptor Y | 200 nM | Lower affinity; steric hindrance from the methyl group may disrupt binding. |
| 4-Piperidinyl-2-methylpyridine | Receptor Y | 500 nM | Weakest affinity; altered electronics of the pyridine ring may be unfavorable. |
Note: This table is illustrative and based on general SAR principles, as direct comparative data for these specific isomers was not available.
Pharmacological Relevance and Potential Biological Activities of 4 Methyl 2 Piperidin 4 Yl Pyridine Derivatives
Broad Spectrum of Biological Activities Associated with Pyridine (B92270) and Piperidine (B6355638) Derivatives
The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, and its saturated counterpart, piperidine, are fundamental structures in a vast number of biologically active compounds. nih.gov Their derivatives have been extensively studied and are known to possess a wide array of pharmacological properties, making them privileged scaffolds in drug discovery. nih.govnih.govresearchgate.net
Neurological Activity
Derivatives of both pyridine and piperidine have shown significant activity within the central nervous system (CNS). nih.gov The nitrogen atom in these rings is often crucial for their pharmacological profile, influencing properties like blood-brain barrier permeability and interaction with neurological targets. nih.govcmjpublishers.com
Pyridine Derivatives:
Anabasine , a pyridine-piperidine alkaloid, is structurally related to nicotine (B1678760) and acts on nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
Cotinine , a metabolite of nicotine, can cross the blood-brain barrier and demonstrates a weak affinity for nAChRs in the brain. nih.gov
(2S)-N-hydroxybenzylanabasine , an N-substituted analogue of anabasine, has displayed moderate inhibitory properties against microglial nitric oxide inflammation. nih.gov
Piperidine Derivatives:
Donepezil , a well-known drug for Alzheimer's disease, contains a piperidine moiety and its synthesis involves the full conversion of a pyridine ring to a piperidine ring. nih.govnih.gov
Certain piperidine alkaloids have shown the ability to bind to β-amyloid, a key protein implicated in Alzheimer's disease. ncn.gov.pl
Haloperidol (B65202) analog 42, a piperidine derivative, acts as a σ1 receptor antagonist, a receptor involved in pain reduction. mdpi.com
Anticancer Potential
The pyridine and piperidine scaffolds are integral to the development of numerous anticancer agents. nih.govchemijournal.comijsat.org Derivatives of these heterocycles have demonstrated the ability to inhibit various cancer-related targets and pathways. chemijournal.com
Pyridine Derivatives:
Nitrosourea derivatives of pyridine have been synthesized and evaluated for their anticancer activity. nih.govacs.org
Pyridine derivatives have been shown to inhibit key targets such as kinases, androgen receptors, tubulin polymerization, and topoisomerase enzymes. chemijournal.com
Specific pyridine derivatives have exhibited potent activity against various cancer cell lines, including breast, colon, and lung cancer. chemijournal.comijsat.org For instance, pyridine urea (B33335) derivatives 8e and 8n showed strong inhibitory activity against MCF-7 breast cancer cells. ijsat.org
Piperidine Derivatives:
Piperidine alkaloids have demonstrated anticancer potential against a range of cancers including breast, prostate, colon, lung, and ovarian cancer. nih.gov
The piperidine derivative 2-amino-4-(1-piperidine) pyridine has been shown to inhibit cell cycle progression in colon cancer cell lines. nih.gov
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one was reported to have antiproliferation properties against breast and pancreatic cancer cell lines. nih.gov
Antimicrobial and Antiviral Properties
The structural versatility of pyridine and piperidine has been harnessed to develop compounds with significant antimicrobial and antiviral activities. nih.govresearchgate.netnih.gov
Pyridine Derivatives:
The pyridine nucleus is found in many natural products with antimicrobial properties. nih.gov
The presence of a pyridine ring can improve the water solubility of a molecule, which is a beneficial property for drug development. nih.govnih.gov
A pyridine-N-oxide derivative has shown potential to inhibit the main protease of the SARS-CoV-2 virus. mdpi.com
Piperidine Derivatives:
Piperidine alkaloids found in fire ants have been shown to possess antibiotic, antifungal, and antiviral properties. researchgate.net
The combination of a piperidine ring with other molecular fragments can lead to compounds with a wide range of antimicrobial activities. clinmedkaz.org
Anti-inflammatory and Analgesic Effects
Derivatives of pyridine and piperidine have been investigated for their potential to alleviate inflammation and pain. nih.govnih.gov
Pyridine Derivatives:
Derivatives of 3-hydroxy-pyridine-4-one have demonstrated anti-inflammatory and analgesic effects, which may be related to their iron-chelating properties. nih.gov
The anti-inflammatory effect of some pyridine derivatives may be due to a decrease in the production of inflammatory mediators like prostaglandins. nih.gov
Piperidine Derivatives:
A series of 6-substituted-3(2H)-pyridazinone derivatives, which can be considered as containing a modified piperidine-like structure, were synthesized and evaluated for analgesic and anti-inflammatory activities. nih.gov
Compound 8d from this series, 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone, showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov
Piperonal derivatives, which can be synthetically modified to include a piperidine ring, have shown anti-inflammatory and analgesic activity. ejpmr.com
Other Potential Therapeutic Applications
The pharmacological utility of pyridine and piperidine derivatives extends to other therapeutic areas, including diabetes, Alzheimer's disease, and cardiovascular conditions. nih.govnih.govnih.govmdpi.com
Pyridine Derivatives:
Pyridine derivatives are being explored as potential agents against Alzheimer's disease. nih.govfrontiersin.org A pyridine amine derivative, PAT, was shown to inhibit the aggregation of amyloid β-peptide, a key pathological feature of Alzheimer's disease. nih.gov
Some pyridine derivatives have shown potential as antidiabetic agents. mdpi.com
Commercially available vasodilators like milrinone (B1677136) and amrinone (B1666026) contain both pyridine and dihydropyridine (B1217469) ring systems. nih.gov
Piperidine Derivatives:
Piperine, an alkaloid containing a piperidine moiety, has a proven antidiabetic effect. mdpi.com
Piperidine-substituted chalcones have shown α-amylase inhibitory and radical scavenging activities, which are relevant to the management of diabetes. mdpi.com
Piperidine is a key structural component in many drugs used for cardiovascular diseases. researchgate.net
In Vitro Biological Activity Assessments (Preclinical)
While the broad biological activities of pyridine and piperidine derivatives are well-documented, specific in vitro biological activity assessments for derivatives of 4-Methyl-2-(piperidin-4-yl)pyridine are less prevalent in publicly available literature. However, based on the activities of related compounds, several potential areas for preclinical investigation can be inferred.
For instance, a study on 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives, which share the piperidin-4-yl substructure, identified them as a new class of human caseinolytic protease P (HsClpP) agonists for the treatment of hepatocellular carcinoma. acs.org Compound SL44 from this series exhibited potent agonistic activity in an α-casein hydrolysis assay with an EC50 of 1.30 μM and inhibited the proliferation of HCCLM3 cells with an IC50 of 3.1 μM. acs.org
Another study focused on 4-piperidine-based thiosemicarbazones as inhibitors of dihydrofolate reductase (DHFR). nih.gov The synthesized compounds showed IC50 values in the range of 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov
A 2-amino-4-substituted pyridine derivative has been shown to have high EGFR (epidermal growth factor receptor) inhibition activity and strong inhibition activity on human epidermal cell cancer cells and glioblastoma cells. google.com
These examples highlight the potential for derivatives of this compound to exhibit significant biological activity in preclinical in vitro assays, particularly in the areas of oncology and enzyme inhibition. Further research is needed to synthesize and evaluate specific derivatives of this scaffold to fully elucidate their therapeutic potential.
Table of Investigated Biological Activities of Related Piperidine Derivatives
| Compound Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives | HsClpP Agonist (Anticancer) | Compound SL44: EC50 = 1.30 μM (α-casein hydrolysis); IC50 = 3.1 μM (HCCLM3 cell proliferation) | acs.org |
| 4-Piperidine-based thiosemicarbazones | DHFR Inhibition | IC50 range: 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | nih.gov |
| 2-amino-4-substituted pyridine derivatives | EGFR Inhibition (Anticancer) | High inhibitory activity on epidermal cancer and glioblastoma cells | google.com |
Receptor Binding and Modulation Studies
Derivatives of the this compound scaffold have been investigated for their ability to bind to and modulate the activity of various receptors, playing a crucial role in cellular signaling.
Notably, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4). nih.gov Radioligand binding studies using [3H]NMS demonstrated that these compounds exhibit strong negative binding allosteric properties. Increasing concentrations of these M4-PAMs led to a significant leftward shift in the affinity binding inhibition curve of the endogenous ligand acetylcholine (ACh), indicating an enhancement of ACh's binding affinity. nih.gov This modulation suggests potential therapeutic applications in conditions where enhancing M4 receptor activity is beneficial.
Table 1: Receptor Binding Data for Pyrazol-4-yl-pyridine Derivatives at the hM4 Receptor
| Compound | pKB | logαACh |
|---|---|---|
| 8 | 7.2 ± 0.1 | 1.5 ± 0.1 |
| 9 | 7.5 ± 0.1 | 1.6 ± 0.1 |
| 10 | 7.4 ± 0.1 | 1.7 ± 0.1 |
| 11 | 7.6 ± 0.1 | 1.8 ± 0.1 |
| 12 | 7.8 ± 0.1 | 1.9 ± 0.1 |
| 13 | 7.3 ± 0.1 | 1.4 ± 0.1 |
Data represents the mean ± SEM from three experiments. pKB is the negative logarithm of the equilibrium dissociation constant. logαACh is the logarithm of the binding cooperativity factor between the PAM and ACh.
Enzyme Inhibition Assays
The inhibitory effects of this compound derivatives have been evaluated against a range of enzymes implicated in various disease pathways.
Phosphoinositide 3-Kinases (PI3Ks) and Histone Deacetylases (HDACs): A series of 4-methyl quinazoline (B50416) derivatives were designed as dual inhibitors of PI3K and HDAC. nih.gov Systematic structure-activity relationship studies led to the identification of lead compounds that potently inhibited both PI3K and HDAC in the nanomolar range. nih.gov This dual inhibition is a promising strategy in cancer therapy, as both pathways are crucial for tumor growth and survival.
α-Amylase and α-Glucosidase: Certain sulfonamide derivatives incorporating a pyridine moiety have been assessed for their anti-diabetic potential through the inhibition of α-amylase and α-glucosidase. semanticscholar.org One particular compound, 15a, emerged as a potent inhibitor of both enzymes, suggesting its potential in managing blood glucose levels. semanticscholar.org
Cholinesterases (AChE and BChE): In the context of Alzheimer's disease, quinoline (B57606) thiosemicarbazones featuring a piperidine moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Several of these compounds displayed potent dual inhibition, with one derivative showing IC50 values of 9.68 μM for AChE and 11.59 μM for BChE. mdpi.com
Urease: Pyridylpiperazine hybrid derivatives have demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of Helicobacter pylori infections. nih.gov Two compounds, 5b and 7e, were identified as highly potent inhibitors with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, surpassing the standard inhibitor thiourea. nih.gov
Table 2: Enzyme Inhibition Data for Selected this compound Derivatives
| Derivative Class | Target Enzyme | Key Compound(s) | IC50 Value(s) |
|---|---|---|---|
| Quinoline Thiosemicarbazones | AChE | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | 9.68 µM |
| Quinoline Thiosemicarbazones | BChE | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | 11.59 µM |
| Pyridylpiperazine Hybrids | Urease | 5b | 2.0 ± 0.73 µM |
| Pyridylpiperazine Hybrids | Urease | 7e | 2.24 ± 1.63 µM |
| Sulfonamide Derivatives | α-Amylase, α-Glucosidase | 15a | Potent Inhibitor |
| 4-Methyl Quinazolines | PI3K, HDAC | 23, 36 | Nanomolar Potency |
Cellular Assays
The therapeutic potential of these derivatives has been further explored through various cellular assays, primarily focusing on their antiproliferative effects.
Antiproliferative Activity: Numerous studies have highlighted the antiproliferative activity of pyridine derivatives against a range of human cancer cell lines. For instance, certain nicotinamide (B372718) and thienopyridine derivatives have shown promising antitumor activity against hepatocellular and colon carcinoma cell lines. nih.gov Similarly, imidazo[4,5-b]pyridine derivatives have demonstrated strong and selective antiproliferative effects, with some compounds showing activity comparable to the established anticancer drug etoposide. mdpi.com
Specifically, N-methyl substituted imidazo[4,5-b]pyridine derivative 19 , which contains a hydroxyl group, exhibited significant antiproliferative activity against a panel of cancer cell lines, including those for glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, and various leukemias. mdpi.com Another study on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives found that compounds 7b and 7g inhibited the growth of T-47D, HeLa, and MCF-7 cancer cell lines by up to 90%. researchgate.net
Furthermore, pyridine analogs 16b and 29 demonstrated potent antiproliferative activity against the melanoma A375 cell line, with IC50 values of 1.85 ± 0.44 μM and 4.85 ± 1.67 μM, respectively. nih.gov These compounds also exhibited high selectivity for cancer cells over non-cancerous human dermal fibroblasts. nih.gov
Table 3: Antiproliferative Activity of Selected Pyridine Derivatives
| Derivative Class | Cell Line(s) | Key Compound(s) | IC50 Value(s) |
|---|---|---|---|
| Imidazo[4,5-b]pyridines | Various Cancer Lines | 19 | Pronounced Activity |
| Imidazo[4,5-b]pyridines | Pancreatic Adenocarcinoma (Capan-1) | 18 | 7.29 µM |
| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinolines | T-47D, HeLa, MCF-7 | 7b, 7g | 90% Growth Inhibition |
| Pyridine Analogs | Melanoma (A375) | 16b | 1.85 ± 0.44 μM |
| Pyridine Analogs | Melanoma (A375) | 29 | 4.85 ± 1.67 μM |
Antimicrobial Efficacy against Pathogenic Strains
Derivatives of this compound have also been investigated for their effectiveness against various pathogenic microorganisms.
Studies have shown that certain pyridine derivatives possess broad-spectrum antimicrobial activity. For example, some synthesized pyridine-benzothiazole hybrids displayed poor to fair activity against P. aeruginosa and E. coli. nih.gov In contrast, N-methyl-4-piperidone-derived monoketone curcuminoids showed moderate activity against several cariogenic bacteria, including Streptococcus mutans, S. salivarius, and L. paracasei, with MIC values of 250 μg/mL and 500 μg/mL. mdpi.com Notably, the presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to acetone-derived counterparts. mdpi.com
Other research has demonstrated that certain nicotinic acid benzylidene hydrazide derivatives, particularly those with nitro and dimethoxy substituents, were highly active against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger, with some showing activity comparable to standard drugs. nih.gov
Table 4: Antimicrobial Activity of Selected Pyridine Derivatives
| Derivative Class | Pathogenic Strain(s) | Key Compound(s) | MIC Value(s) |
|---|---|---|---|
| N-Methyl-4-piperidone-derived Monoketone Curcuminoids | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | 1, 10, 13 | 250 µg/mL and 500 µg/mL |
| Nicotinic Acid Benzylidene Hydrazide Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Nitro and dimethoxy substituted derivatives | Comparable to standard drugs |
Preclinical In Vivo Efficacy Studies (Non-Human Models)
The therapeutic potential of these compounds has been further validated in preclinical animal models for various diseases.
Efficacy in Models of Neurological Disorders
A promising anticonvulsant, N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, also known as Epirimil, has shown significant efficacy in rodent models of epilepsy. rrpharmacology.ru In vivo studies demonstrated its prominent anticonvulsant activity in both pentylenetetrazole (PTZ)-induced seizures in rats and maximal electroshock (MES)-induced seizures in mice. rrpharmacology.ru Further behavioral tests indicated that Epirimil did not adversely affect the animals' psycho-emotional state or increase anxiety levels. rrpharmacology.ru
Efficacy in Tumor Xenograft Models
The in vivo anticancer effects of this compound derivatives have been demonstrated in tumor xenograft models. A novel difluorodiarylidenyl piperidone, HO-3867, exhibited significant cytotoxicity towards ovarian cancer cells and was effective in a murine xenograft tumor model using A2780 human ovarian cancer cells. nih.gov Western blot analysis of the tumor tissues from these models revealed that HO-3867 inhibited key signaling molecules like pSTAT3 and JAK1, while increasing markers of apoptosis. nih.gov
Similarly, a dual PI3K and HDAC inhibitor, compound 23 , was evaluated in HCT116 and HGC-27 xenograft models. nih.gov This compound demonstrated significant in vivo anticancer efficacy, with tumor growth inhibitions of 45.8% and 62.6%, respectively. nih.gov
Table 5: In Vivo Efficacy of Selected Pyridine Derivatives in Non-Human Models
| Derivative | Model | Disease | Key Findings |
|---|---|---|---|
| Epirimil | PTZ-induced seizures (rats), MES-induced seizures (mice) | Epilepsy | Prominent anticonvulsant activity |
| HO-3867 | A2780 human ovarian cancer xenograft (mice) | Ovarian Cancer | Significant cytotoxicity, inhibition of pSTAT3 and JAK1 |
| Compound 23 | HCT116 and HGC-27 xenograft models | Cancer | Tumor growth inhibition of 45.8% and 62.6% |
Assessment of Pharmacokinetic Properties in Preclinical Animal Models (e.g., brain penetration, oral bioavailability, metabolic stability)
The preclinical evaluation of pharmacokinetic properties is a critical step in the development of novel therapeutic agents. For derivatives of this compound, understanding their absorption, distribution, metabolism, and excretion (ADME) profile is essential to predict their in vivo behavior and potential for clinical success. Key parameters assessed in preclinical animal models, such as rats and mice, include brain penetration, oral bioavailability, and metabolic stability. While specific data for the parent compound this compound is not extensively available in the public domain, research on structurally related 2-(piperidin-4-yl)pyridine (B1311841) derivatives provides valuable insights into the likely pharmacokinetic profile of this class of compounds.
Brain Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). For derivatives of 2-(piperidin-4-yl)pyridine, CNS penetration can be influenced by factors such as lipophilicity, molecular weight, and the presence of specific chemical moieties.
In a study of D4 receptor selective 4-benzyloxypiperidine analogs, one compound demonstrated good CNS penetration in rats, alongside low clearance, highlighting the potential for designing brain-penetrant molecules within this chemical space nih.gov. Another study examining pyridinealdoxime methiodide (PAM)-type oximes found that a 4-PAO derivative exhibited a mean BBB penetration of approximately 30% in rats, which was considered potentially effective for CNS targets osti.gov. These findings suggest that modifications to the piperidine and pyridine rings can significantly impact brain exposure.
Interactive Data Table: Brain Penetration of a 2-(Piperidin-4-yl)pyridine Analog in Rats
| Compound | Animal Model | Mean BBB Penetration (%) | Reference |
|---|
Oral Bioavailability
Oral bioavailability (F%) is a measure of the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. It is a key parameter for conveniently administered medications. Research on compounds containing the 2-(piperidin-4-yl)pyridine scaffold reveals a range of oral bioavailability, often influenced by metabolic stability and solubility.
For instance, a pyrazolo-pyridone inhibitor with a related core structure was found to be poorly orally bioavailable in mice, with an F% of only 15% nih.govacs.org. This was attributed to rapid clearance. In contrast, modifications to this scaffold, such as the addition of a methylamine (B109427) group to the pyrazole (B372694) ring, dramatically improved the oral bioavailability to 92% acs.org.
Interactive Data Table: Oral Bioavailability of 2-(Piperidin-4-yl)pyridine Analogs in Mice
| Compound | Animal Model | Oral Bioavailability (%) | Reference |
|---|---|---|---|
| Pyrazolo-pyridone Inhibitor (Compound 2) | Mouse | 15 | nih.govacs.org |
Metabolic Stability
Metabolic stability, typically assessed in vitro using liver microsomes, is a predictor of in vivo clearance. Compounds that are rapidly metabolized tend to have short half-lives and low oral bioavailability. The pyridine and piperidine rings are known sites of metabolic modification.
In a study on pyrazolo-pyridone inhibitors, a lead compound was rapidly cleared both in vitro (intrinsic mouse liver microsome CLint = 44.9 mL/min/kg) and in vivo (murine plasma CLIV = 86.5 mL/min/kg) nih.govacs.org. This high clearance correlated with its poor oral bioavailability.
Research on other piperidine-containing compounds has shown that strategic structural changes can significantly enhance metabolic stability. For example, replacing a piperazine (B1678402) ring with a piperidine ring in a series of dopamine (B1211576) transporter (DAT) inhibitors led to improved metabolic stability in rat liver microsomes nih.gov. The introduction of a pyridine motif in place of a phenyl group has also been shown to improve metabolic stability by as much as 160-fold in a series of nicotinamide phosphoribosyltransferase inhibitors nih.gov. These findings highlight that the metabolic liabilities of the 2-(piperidin-4-yl)pyridine scaffold can be addressed through medicinal chemistry efforts.
Interactive Data Table: In Vitro and In Vivo Clearance of a 2-(Piperidin-4-yl)pyridine Analog in Mice
| Compound | In Vitro Intrinsic MLM CLint (mL/min/kg) | In Vivo Murine Plasma CLIV (mL/min/kg) | Reference |
|---|
Future Research Directions and Scaffold Applications of 4 Methyl 2 Piperidin 4 Yl Pyridine
4-Methyl-2-(piperidin-4-yl)pyridine as a Versatile Molecular Building Blocknih.gov
The utility of the this compound core lies in its adaptability as a molecular building block. nih.gov The pyridine (B92270) and piperidine (B6355638) rings offer multiple points for chemical substitution, allowing chemists to systematically alter the molecule's size, shape, lipophilicity, and hydrogen bonding capacity. This versatility has established the scaffold as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, distinct biological targets through targeted modifications.
Rational drug design leverages the structural information of a biological target to create more potent and selective inhibitors. nih.gov The this compound scaffold is well-suited for this approach. For instance, in the development of inhibitors for kinases like Anaplastic Lymphoma Kinase (ALK) and ROS1, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed based on a lead compound. nih.gov Through strategic modifications of the core structure, researchers synthesized new chemical entities with improved biological activity. One such derivative, compound 2e, demonstrated potent inhibitory activity against not only the primary kinases but also clinically relevant crizotinib-resistant mutants. nih.gov This success highlights how the scaffold can be rationally modified to enhance its therapeutic profile and address challenges like drug resistance. The process often involves creating a library of analogues to explore the structure-activity relationship (SAR), where systematic changes to the scaffold help identify the key chemical features essential for biological activity. nih.gov
The inherent versatility of the pyridine-piperidine scaffold allows for its application across various therapeutic areas through a process known as scaffold diversification or scaffold hopping. By modifying the core and its substituents, researchers can retarget the molecule to entirely different classes of proteins and diseases. For example, derivatives of the closely related 2-amino-4-methylpyridine (B118599) scaffold have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), a target relevant to inflammatory conditions. wustl.edu Furthermore, the broader pyridine nucleus is a cornerstone in the development of anticancer agents, with some derivatives showing the ability to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition. nih.gov This demonstrates that a single core structure can serve as a launchpad for discovering drugs with diverse mechanisms of action, from cancer to inflammatory disorders. nih.govwustl.edunih.gov
Strategies for Further Structure Optimization and Lead Compound Development
Once a promising "hit" or lead compound is identified, its structure must be optimized to improve its drug-like properties. A key strategy in this process is structural simplification, which aims to reduce molecular complexity and the number of chiral centers, often leading to improved synthesis and pharmacological profiles. nih.gov For derivatives of this compound, optimization might involve exploring different substituents on both the pyridine and piperidine rings. nih.gov
In the development of ALK/ROS1 inhibitors, for example, lead optimization led to the identification of compound 2e, which showed superior potency against a resistant ALK mutant compared to the established drug crizotinib. nih.gov This process typically involves multiple cycles of design, synthesis, and testing to enhance properties like target affinity, selectivity, metabolic stability, and cell permeability, while retaining the essential pharmacophore required for biological activity. nih.govmdpi.com
Integration of Advanced Synthetic and Computational Methodologies in Drug Discovery Pipelines
Modern drug discovery heavily relies on the integration of computational methods and advanced synthetic techniques to accelerate the identification and optimization of lead compounds. mdpi.comchemrxiv.org Computational tools play a crucial role from the very beginning of the process. nih.gov Techniques such as virtual screening can be used to search large chemical databases for molecules containing the this compound scaffold that are predicted to bind to a specific target. nih.govresearchgate.net
Furthermore, molecular docking studies can predict how different derivatives will bind to a target's active site, providing insights that guide the rational design of more potent compounds. nih.govmdpi.com This was employed in the design of ALK/ROS1 inhibitors, where molecular modeling helped to explain how the designed compounds could effectively dock into the active site of the kinases and overcome resistance mutations. nih.gov These computational predictions are then realized through advanced synthetic chemistry, which allows for the efficient creation of the designed molecules for biological testing. mdpi.com
Potential for Development of Chemical Probes and Tool Compounds
Beyond their potential as therapeutic agents, molecules derived from the this compound scaffold are valuable for creating chemical probes. A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or pathway in a cellular or organismal context. mskcc.orgnih.gov High-quality probes are essential for validating biological targets and understanding disease mechanisms. nih.govscispace.com
A compelling example of this potential is the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. Researchers synthesized a series of 2-amino-4-methylpyridine analogues, a scaffold closely related to this compound, to serve as potential PET tracers for imaging iNOS expression in vivo. wustl.edu One fluorinated derivative, [¹⁸F]9, showed promising properties, accumulating in tissues with high iNOS expression. wustl.edu Such tool compounds are critical for non-invasively studying biological processes and can aid in the diagnosis and monitoring of diseases. The development of these probes underscores the scaffold's utility not just for creating drugs, but also for forging tools that advance biomedical research. wustl.edumskcc.org
Q & A
Q. What are the standard synthetic routes for 4-Methyl-2-(piperidin-4-yl)pyridine, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step organic reactions, such as condensation of pyridine precursors with piperidine derivatives. For example:
- Step 1: Formation of the pyridine core via cyclization or substitution reactions.
- Step 2: Introduction of the piperidin-4-yl group through nucleophilic substitution or coupling reactions (e.g., using Pd catalysts under inert atmospheres).
- Step 3: Methylation at the 4-position using methyl halides or dimethyl sulfate in basic media .
Q. Key optimization parameters :
- Solvent polarity (e.g., dichloromethane for low polarity, DMF for high polarity).
- Temperature control (e.g., 65°C for 24 hours in POCl3-mediated reactions) .
- Purification via silica gel column chromatography to achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry and substituent integration. For example, the methyl group at C4 appears as a singlet (~δ 2.5 ppm), while piperidine protons show splitting patterns between δ 1.5–3.0 ppm .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic and aliphatic regions .
- Mass Spectrometry :
- ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 203.3 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Contradictions may arise from structural analogs (e.g., pyridine vs. pyrimidine cores) or assay variability. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate activity contributors .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., enzyme inhibition vs. off-target effects) .
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify consensus mechanisms .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking : Predict binding modes using software like AutoDock Vina. For example, the piperidine nitrogen may form hydrogen bonds with catalytic residues .
- Dynamic Combinatorial Chemistry : Screen libraries under physiological conditions to identify high-affinity derivatives .
- Pharmacokinetic Profiling : Adjust logP (e.g., via substituent polarity) to enhance blood-brain barrier penetration, if required .
Q. How do reaction conditions influence regioselectivity in synthesizing this compound derivatives?
Answer:
- Base Selection : Strong bases (e.g., NaH) favor deprotonation at sterically accessible sites, directing substitution to the 2-position .
- Catalytic Systems : Pd(PPh₃)₄ promotes Suzuki-Miyaura coupling for aryl/heteroaryl introductions at specific positions .
- Temperature : Higher temperatures (>100°C) may shift equilibrium toward thermodynamically stable regioisomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar synthetic pathways?
Answer:
- Reproducibility Checks : Verify reagent purity (e.g., anhydrous solvents, fresh catalysts) and inert reaction conditions (argon/vacuum lines) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., overmethylation or ring-opening artifacts) .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to optimize quenching times .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
